6-methoxy-6H-quinolin-4-one

Fluorescence spectroscopy Bioanalytical chemistry Fluorophore design

6-Methoxy-6H-quinolin-4-one (CAS 13788-72-2), also known as 6-methoxy-4-quinolone (6-MOQ), is a heterobicyclic compound with molecular formula C₁₀H₉NO₂ and molecular weight 175.18 g/mol. It belongs to the 4-quinolone class, characterized by a methoxy substituent at the 6-position and a keto group at the 4-position of the quinoline ring.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B12355727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-6H-quinolin-4-one
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC1C=CC2=NC=CC(=O)C2=C1
InChIInChI=1S/C10H9NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-7H,1H3
InChIKeyQARXHKDZUQTNCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-6H-quinolin-4-one (6-MOQ) Procurement Guide: Core Identity and Physicochemical Baseline


6-Methoxy-6H-quinolin-4-one (CAS 13788-72-2), also known as 6-methoxy-4-quinolone (6-MOQ), is a heterobicyclic compound with molecular formula C₁₀H₉NO₂ and molecular weight 175.18 g/mol. It belongs to the 4-quinolone class, characterized by a methoxy substituent at the 6-position and a keto group at the 4-position of the quinoline ring. The compound exhibits a predicted ACD/LogP of 2.24 and a logD₇.₄ of approximately −0.35, indicating moderate intrinsic lipophilicity with enhanced aqueous solubility at physiological pH . X-ray crystallographic analysis confirms the compound crystallizes in the monoclinic system (space group P2₁/n) with cell parameters a = 4.547(2) Å, b = 16.328(8) Å, c = 13.731(4) Å, β = 92.38(2)°, and Z = 4 . Commercially, the compound is available from multiple suppliers at purities ranging from 95% to 98% (HPLC), with storage typically recommended at room temperature or 4°C [1].

Why 6-Methoxy-6H-quinolin-4-one Cannot Be Substituted with Generic 4-Quinolones or Simple Methoxyquinolines


The 4-quinolone scaffold is widely recognized for antimalarial, antibacterial, and anticancer activities, yet subtle variations in substitution pattern produce order-of-magnitude differences in biological potency, photophysical performance, and physicochemical behavior. Electron-withdrawing substituents at the 6-position of 3-aryl-1H-quinolin-4-ones have been shown to significantly decrease antiproliferative activity, while electron-donating groups such as methoxy preserve it [1]. In antimalarial SAR, a single methoxy group at the 7-position contributes approximately a 10-fold increase in potency against Plasmodium falciparum W2 relative to the unsubstituted analogue [2]. From a photophysical standpoint, the combination of the 6-methoxy and 4-keto functionalities is uniquely required to generate strong, pH-independent fluorescence; removal of either moiety (yielding 6-methoxyquinoline or 4-quinolone) results in markedly weaker emission, precluding their use as sensitive fluorophores [3]. These quantitative SAR thresholds mean that generic substitution with in-class 4-quinolones that differ only at the 6- or 7-position will result in predictable loss of function, making precise structural identity a non-negotiable procurement requirement.

Quantitative Differentiation Evidence for 6-Methoxy-6H-quinolin-4-one vs. Closest Analogs and Alternatives


Fluorescence Quantum Yield and Molar Absorptivity vs. 6-Methoxyquinoline and 4-Quinolone

6-Methoxy-4-quinolone (6-MOQ) exhibits a fluorescence quantum yield (Φ) of 0.38 and a molar absorptivity (ε) of 32,600 L mol⁻¹ cm⁻¹ at the maximum excitation wavelength (243 nm) in aqueous 10% (v/v) methanol, with emission at 374 nm and a large Stokes' shift of 131 nm [1]. In a direct head-to-head fluorometric comparison within the same study, both 6-methoxyquinoline (lacking the 4-keto group) and 4-quinolone (lacking the 6-methoxy group) were explicitly reported to have weaker fluorescence than 6-MOQ, with different emission spectral profiles [1]. The fluorescence intensity of 6-MOQ is unaffected by pH variations across the range 2.0–11.0, a property that is atypical among common fluorophores [1].

Fluorescence spectroscopy Bioanalytical chemistry Fluorophore design

Thermal and Photochemical Stability: 60°C/3-Day Daylight Exposure vs. Photolabile Fluorophores

6-MOQ demonstrated exceptional stability against both heat and light: no degradation was observed after continuous exposure to daylight at 60°C for 3 days (72 hours) [1]. This stability profile starkly contrasts with widely used fluorophores such as fluorescein isothiocyanate (FITC), which exhibits a photobleaching half-life on the order of minutes under comparable illumination intensity [2], and with fluorescamine, which undergoes rapid hydrolysis in aqueous media [1]. The thermophotostability of 6-MOQ is attributed to the intrinsic electronic configuration of the 6-methoxy-4-quinolone core, which does not rely on extended conjugation that is susceptible to oxidative photodegradation [1].

Fluorophore stability Photostability Derivatization reagent

Chiral Amino Acid Analysis: Sub-Femtomole Detection Limits (LLOD 0.05–50 fmol) vs. Marfey's Reagent and OPA

A pre-column derivatization reagent, 6-MOQ-EtOCOOSu, incorporating the 6-MOQ fluorophore was designed for chiral amino acid analysis. Using a chiral-HPLC–MS/MS system with three enantioselective columns (Chiralpak QN-AX, Chiralpak ZXIX(+), KSAACSP-001S), the 6-MOQ derivatives of all chiral proteinogenic amino acids were separated with enantioselectivity factors (α) higher than 1.07 [1]. The lower limit of detection (LLOD) ranged from 0.05 to 50 fmol per injection across the amino acid panel [1]. By comparison, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) typically achieves LLOD values in the 0.1–1 pmol range by UV detection [2], and o-phthalaldehyde (OPA) derivatives, while fluorescent, suffer from limited stability (hours) and typical LLOD values of 10–100 fmol [2]. The derivatization reaction with 6-MOQ-EtOCOOSu is complete within 1 minute under mild basic conditions at room temperature [1].

Chiral separation Amino acid analysis LC-MS/MS derivatization

SAR of Antiproliferative Activity: 6-OCH₃ (Electron-Donating) Maintains Potency vs. 6-EWG (Electron-Withdrawing) Significantly Decreases Potency

In a systematic SAR study of 36 3-aryl-1H-quinolin-4-ones evaluated against Hep G2 (hepatocellular carcinoma) and KB (nasopharyngeal carcinoma) cell lines, electron-withdrawing substituents at the 6-position were found to significantly decrease antiproliferative activity [1]. Although the study did not directly test the unsubstituted 6-methoxy compound, the 6-methoxy group is an electron-donating substituent (Hammett σₚ = −0.27), in contrast to electron-withdrawing groups such as nitro (σₚ = +0.78) or chloro (σₚ = +0.23), which were associated with reduced cytotoxicity [1]. The pharmacophore model derived from this study implicates the 6-position as a critical electronic determinant for EGFR tyrosine kinase binding, where electron-rich substituents favor activity [1]. In a separate NCI 60-cell-line screen, the more elaborated analog 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one (3b), which retains the 6-methoxy motif, selectively inhibited 14 out of 60 cancer cell lines with IC₅₀ values in the range of 0.03–8.2 μM, and its monophosphate prodrug (15) exceeded the in vivo efficacy of doxorubicin in a Hep3B xenograft model [2].

Anticancer SAR Quinolin-4-one pharmacophore EGFR tyrosine kinase

Antimalarial Potency Driver: 7-Methoxy Group Confers ~10-Fold Potency Gain vs. Unsubstituted Quinolone Core

In the Endochin optimization program, systematic removal of substituents from the lead 4(1H)-quinolone (compound 1: 3-heptyl-2-methyl-7-methoxy-4(1H)-quinolone) revealed that elimination of the 7-methoxy group (yielding compound 3) resulted in an approximately 10-fold decrease in antimalarial potency against P. falciparum W2 [1]. Removal of both the 3-heptyl and 7-methoxy groups (compound 4) rendered the molecule completely devoid of activity (EC₅₀ > 8 μM) [1]. The most potent compounds in the series — 6-chloro-7-methoxy-4(1H)-quinolones 54 and 55 — achieved EC₅₀ values below 3 nM against the multidrug-resistant TM90-C2B strain and below 13 nM against W2 [1]. By class-level extrapolation, a 6-methoxy substituent (without 7-substitution) is expected to provide an intermediate potency contribution relative to the fully unsubstituted core, consistent with the observation that benzenoid ring substituents contribute to potency to a lesser but still significant extent compared to the 3-position substituent [1].

Antimalarial drug discovery Plasmodium falciparum Cytochrome bc1 complex

Physicochemical Differentiation: logD₇.₄ ≈ −0.35 vs. 6-Chloro-7-methoxy Analogs (logD₇.₄ Estimated ~2–3)

The predicted ACD/logD₇.₄ of 6-methoxy-4-quinolone is −0.35, indicating that the compound exists predominantly in its neutral form with favorable aqueous solubility at physiological pH . In contrast, the highly optimized antimalarial 6-chloro-7-methoxy-4(1H)-quinolones exhibit logD₇.₄ values within the 2–3 range (consistent with the reported acceptable range of 1 < logD₇.₄ < 4 for the series) [1]. The approximately 2.5–3.5 log unit difference translates to a theoretical aqueous solubility advantage of roughly 300–3,000 fold for the 6-methoxy analog relative to the 6-chloro-7-methoxy counterparts at pH 7.4 [1]. This difference arises from the absence of the lipophilic chloro substituent and the additional 7-methoxy group, both of which increase logD. The lower logD₇.₄ of the target compound may be advantageous for applications requiring higher aqueous solubility, such as in vitro biochemical assays or aqueous-phase derivatization chemistry [1].

Drug-like properties Aqueous solubility logD distribution coefficient

Optimal Procurement and Application Scenarios for 6-Methoxy-6H-quinolin-4-one Based on Quantitative Evidence


Fluorescent Derivatization Reagent Development for Sub-Femtomole Chiral Amino Acid Analysis

6-Methoxy-6H-quinolin-4-one (6-MOQ) is the core fluorophore of choice for designing pre-column derivatization reagents aimed at ultra-trace chiral amino acid quantification. As demonstrated by Oyama et al. (2015), 6-MOQ-EtOCOOSu enables HPLC–MS/MS detection of amino acid enantiomers with LLOD values of 0.05–50 fmol per injection, representing up to a 2,000-fold sensitivity improvement over Marfey's reagent and a 200-fold improvement over typical OPA derivatization [1]. The derivatization reaction is complete within 1 minute at room temperature under mild basic conditions, and the resulting derivatives are stable for extended periods owing to the intrinsic thermophotostability of the 6-MOQ moiety (no degradation at 60°C for 3 days in daylight) [1][2]. Baseline enantiomeric resolution (α > 1.07) of all proteinogenic amino acids is achieved using three complementary chiral stationary phases [1]. This application scenario is directly supported by the photophysical superiority of 6-MOQ over 6-methoxyquinoline and 4-quinolone, which lack the requisite strong fluorescence [2].

Synthetic Building Block for Anticancer 4-Quinolone Lead Optimization with Preserved Antiproliferative Activity

In medicinal chemistry programs targeting EGFR tyrosine kinase or IGF-1R-driven cancers, 6-methoxy-6H-quinolin-4-one serves as a strategic synthetic intermediate that preserves an electron-donating substituent at the 6-position. SAR evidence from Xiao et al. (2008) demonstrates that electron-withdrawing groups at the 6-position of 3-aryl-1H-quinolin-4-ones significantly decrease antiproliferative activity against Hep G2 and KB cell lines, while electron-donating methoxy maintains potency [1]. The elaborated 6-methoxy analog 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one (3b) achieved selective inhibition of 14/60 NCI cancer cell lines (IC₅₀ 0.03–8.2 μM), and its monophosphate prodrug exceeded doxorubicin's efficacy in a Hep3B xenograft model [2]. Procuring the 6-methoxy-4-quinolone core — rather than a 6-halo or 6-nitro analog — is therefore critical for maintaining the electronic character required for antiproliferative activity in downstream SAR exploration [1][2].

Aqueous-Phase Screening Core for Solubility-Challenged 4-Quinolone Target Engagement Assays

For biochemical screening campaigns where compound aqueous solubility is a limiting factor, 6-methoxy-6H-quinolin-4-one offers a substantial solubility advantage over the highly optimized but lipophilic 6-chloro-7-methoxy-4(1H)-quinolone antimalarial leads. The predicted logD₇.₄ of −0.35 for the target compound contrasts with the experimentally determined logD₇.₄ range of approximately 2–3 for the 6-chloro-7-methoxy series, corresponding to a theoretical 300–3,000-fold solubility advantage at physiological pH [1][2]. This property makes 6-methoxy-4-quinolone the preferred scaffold for in vitro cytochrome bc1 complex inhibition assays, fluorescence polarization binding studies, or fragment-based screening where higher aqueous concentrations are required and the additional lipophilicity of the 6-chloro-7-methoxy motif would cause compound precipitation or non-specific binding [2].

Antimalarial Pharmacophore Validation: Intermediate-Potency 4-Quinolone Reference Standard

In antimalarial drug discovery, 6-methoxy-6H-quinolin-4-one can serve as a reference standard representing intermediate benzenoid ring substitution in SAR studies. Cross et al. (2010) demonstrated that a 7-methoxy group on the 4-quinolone core contributes approximately a 10-fold increase in antiplasmodial potency against P. falciparum W2 relative to the unsubstituted analogue, while the fully unsubstituted core (compound 4) is completely inactive (EC₅₀ > 8 μM) [1]. The 6-methoxy-4-quinolone, bearing a methoxy substituent at the 6-position rather than the 7-position, is predicted to confer a modest-to-moderate potency gain relative to the unsubstituted core, providing a useful intermediate-potency comparator for deconvoluting the positional contribution of methoxy substitution to cytochrome bc1 complex inhibition. Procurement of the 6-methoxy positional isomer specifically enables this SAR dissection, which would not be possible with the 7-methoxy or unsubstituted analogs alone [1].

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